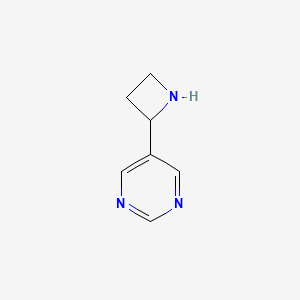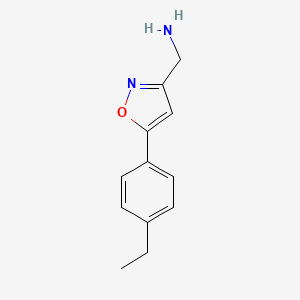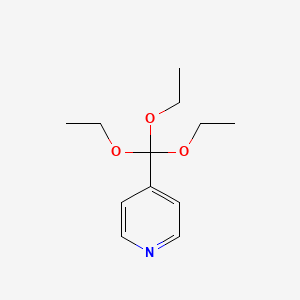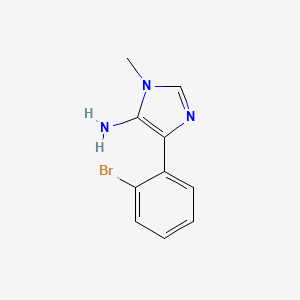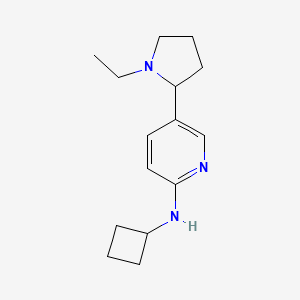
4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacterial and viral pathogens.
Materials Science: It is used in the development of energetic materials due to its thermal stability and high density.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens . The compound’s structure allows it to form hydrogen bonds and interact with active sites of target molecules, disrupting their normal function .
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features.
3,5-Dimethyl-1,2,4-oxadiazole: A derivative with additional methyl groups.
4-Chloro-1,2,4-oxadiazole: A compound with a similar chloro substitution.
Uniqueness
4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H8ClN3O |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
4-chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C9H8ClN3O/c1-5-12-9(14-13-5)7-4-6(11)2-3-8(7)10/h2-4H,11H2,1H3 |
InChI 键 |
AXEWKWXWFDRYDP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=N1)C2=C(C=CC(=C2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-3-cyclobutyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11813775.png)

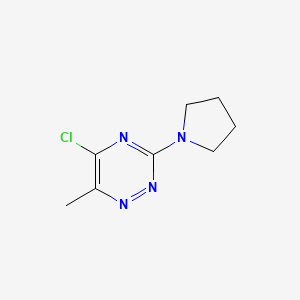


![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)

